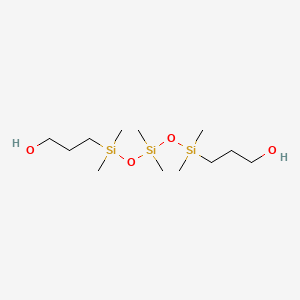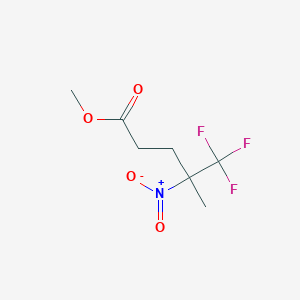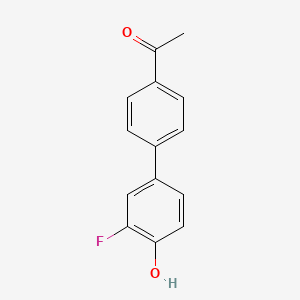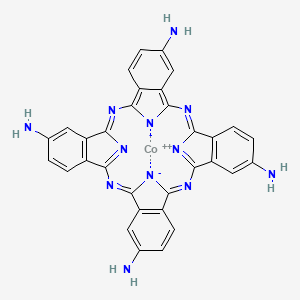
1-Propanol, 3,3'-(1,1,3,3,5,5-hexamethyl-1,5-trisiloxanediyl)bis-
Descripción general
Descripción
1-Propanol, 3,3’-(1,1,3,3,5,5-hexamethyl-1,5-trisiloxanediyl)bis- is an organosilicon compound characterized by a trisiloxane backbone with two propanol groups attached. This compound is known for its unique properties, making it useful in various industrial and scientific applications.
Métodos De Preparación
The synthesis of 1-Propanol, 3,3’-(1,1,3,3,5,5-hexamethyl-1,5-trisiloxanediyl)bis- involves several steps. One common method includes the reaction of 1,1,3,3,5,5-hexamethyltrisiloxane with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or chromatography .
Análisis De Reacciones Químicas
1-Propanol, 3,3’-(1,1,3,3,5,5-hexamethyl-1,5-trisiloxanediyl)bis- undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
1-Propanol, 3,3’-(1,1,3,3,5,5-hexamethyl-1,5-trisiloxanediyl)bis- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Propanol, 3,3’-(1,1,3,3,5,5-hexamethyl-1,5-trisiloxanediyl)bis- involves its interaction with various molecular targets. The trisiloxane backbone provides flexibility and hydrophobicity, while the propanol groups offer hydrophilicity. This unique combination allows the compound to interact with both hydrophobic and hydrophilic environments, making it an effective surfactant and emulsifier .
Comparación Con Compuestos Similares
1-Propanol, 3,3’-(1,1,3,3,5,5-hexamethyl-1,5-trisiloxanediyl)bis- can be compared with other similar compounds such as:
1-Propanol, 3,3’-(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis-: This compound has a shorter siloxane backbone, which affects its flexibility and hydrophobicity.
1-Propanol, 3,3’-(1,1,3,3,5,5,7,7-octamethyl-1,7-tetrasiloxanediyl)bis-: This compound has a longer siloxane backbone, providing greater flexibility and hydrophobicity but may affect its solubility in water.
Propiedades
IUPAC Name |
3-[[[3-hydroxypropyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H32O4Si3/c1-17(2,11-7-9-13)15-19(5,6)16-18(3,4)12-8-10-14/h13-14H,7-12H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGUSQQYOMFEHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCO)O[Si](C)(C)O[Si](C)(C)CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H32O4Si3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
58130-02-2 | |
| Details | Compound: Poly[oxy(dimethylsilylene)], α-[(3-hydroxypropyl)dimethylsilyl]-ω-[[(3-hydroxypropyl)dimethylsilyl]oxy]- | |
| Record name | Poly[oxy(dimethylsilylene)], α-[(3-hydroxypropyl)dimethylsilyl]-ω-[[(3-hydroxypropyl)dimethylsilyl]oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58130-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70558907 | |
| Record name | 3,3'-(1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diyl)di(propan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70558907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104780-66-7, 91019-83-9 | |
| Record name | Siloxanes and Silicones, di-Me, 3-hydroxypropyl group-terminated | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,3'-(1,1,3,3,5,5-Hexamethyltrisiloxane-1,5-diyl)di(propan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70558907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3,3,3-Trifluoro-2-N-[(1,1-dimethylethoxy)carbonyl]-2-hydroxyalanine ethyl ester](/img/structure/B6296667.png)





![[2-(Hydroxymethyl)cyclobutyl]methanol](/img/structure/B6296708.png)
![2-Amino-1-benzo[1,3]dioxol-5-yl-ethanol hydrochloride](/img/structure/B6296713.png)
